2-(4-Fluorophenyl)-4-(iodomethyl)oxazole
Description
Significance of Oxazole (B20620) Heterocycles in Advanced Chemical Research
The oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. numberanalytics.comnih.gov This prominence is due to the oxazole's unique structural and electronic properties. It is a stable, aromatic ring that can engage in various non-covalent interactions with biological targets like enzymes and receptors, leading to a broad spectrum of biological activities. nih.govtandfonline.com
In the realm of pharmaceutical research, oxazole derivatives have been developed as potent agents for a multitude of therapeutic applications. nih.gov The structural diversity of oxazole-based molecules allows them to serve as core components in drugs with antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. numberanalytics.comnih.govalliedacademies.org The oxazole nucleus is often considered a bioisostere for amide and ester functionalities, offering improved resistance to hydrolysis and potentially better pharmacokinetic profiles. nih.govresearchgate.net
Beyond medicine, oxazole-containing compounds are being explored for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com Their inherent thermal stability and fluorescence properties make them attractive candidates for these advanced technologies. researchgate.net The versatility of the oxazole ring allows for substitutions at various positions, enabling the fine-tuning of its chemical and physical properties for specific applications. researchgate.net
Table 1: Reported Biological Activities of Oxazole Derivatives
| Biological Activity | Therapeutic Area |
|---|---|
| Anticancer | Oncology |
| Antibacterial | Infectious Diseases |
| Antifungal | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Antiviral | Infectious Diseases |
| Antidiabetic | Metabolic Disorders |
| Analgesic | Pain Management |
Strategic Design Rationale for 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole and Related Analogues
The specific architecture of this compound is not arbitrary; it is the result of a strategic design that combines three key structural motifs, each contributing to the compound's potential utility as a synthetic intermediate.
The 2-(4-Fluorophenyl) Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov The 4-fluorophenyl group, in particular, can offer several advantages. The fluorine atom's high electronegativity and small size can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net Furthermore, fluorination can increase the lipophilicity of a compound, which may enhance its ability to cross biological membranes. nih.govresearchgate.net The presence of the fluorine atom can also influence the binding affinity of the molecule to its biological target. numberanalytics.com
Table 2: Comparison of Physicochemical Properties of Phenyl vs. 4-Fluorophenyl Groups
| Property | Phenyl Group (-C₆H₅) | 4-Fluorophenyl Group (-C₆H₄F) | Implication in Drug Design |
|---|---|---|---|
| Lipophilicity (LogP) | Lower | Higher | Can improve membrane permeability and absorption. nih.govresearchgate.net |
| Metabolic Stability | Susceptible to aromatic hydroxylation | More resistant to oxidative metabolism at the 4-position. nih.gov | Can lead to a longer half-life and improved bioavailability. |
| Electronic Effect | Neutral | Electron-withdrawing | Can alter pKa and binding interactions with target proteins. nih.gov |
| Size (van der Waals radius) | H: 1.20 Å | F: 1.47 Å | Minimal steric perturbation, acting as a bioisostere of hydrogen. nih.gov |
The 4-(Iodomethyl) Group: The iodomethyl group at the 4-position of the oxazole ring serves as a highly reactive "handle" for further chemical modifications. nih.govacs.org Iodine is an excellent leaving group in nucleophilic substitution reactions, making the methylene (B1212753) carbon to which it is attached highly susceptible to attack by a wide range of nucleophiles. researchgate.net This reactivity allows for the facile introduction of various functional groups, enabling the synthesis of a diverse library of more complex molecules. researchgate.net The carbon-iodine bond is weaker and more polarizable than the corresponding carbon-bromine or carbon-chlorine bonds, rendering iodomethyl compounds generally more reactive. researchgate.net
Table 3: Comparison of Halomethyl Groups as Synthetic Handles
| Halomethyl Group | C-X Bond Energy (kJ/mol) | Leaving Group Ability | Reactivity in Nucleophilic Substitution |
|---|---|---|---|
| Chloromethyl (-CH₂Cl) | ~330 | Moderate | Moderate |
| Bromomethyl (-CH₂Br) | ~285 | Good | Good |
| Iodomethyl (-CH₂I) | ~210 | Excellent | High |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7FINO |
|---|---|
Molecular Weight |
303.07 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(iodomethyl)-1,3-oxazole |
InChI |
InChI=1S/C10H7FINO/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2 |
InChI Key |
LMXNHQBPCRGUJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CI)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Fluorophenyl 4 Iodomethyl Oxazole and Its Structural Analogues
Historical and Contemporary Approaches for Oxazole (B20620) Ring System Construction
The construction of the oxazole ring is a well-established field in heterocyclic chemistry, with several named reactions forming the historical foundation, complemented by modern, more versatile methods.
Cyclization Reactions for Oxazole Formation
Cyclization reactions are the most common strategies for assembling the oxazole core, typically by forming one or two bonds around a pre-functionalized acyclic precursor.
Robinson-Gabriel Synthesis : This is a classic method that involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.com Dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are frequently employed to facilitate the reaction. pharmaguideline.com
Van Leusen Oxazole Synthesis : A versatile and widely used one-pot reaction, the Van Leusen synthesis produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govresearchgate.net The reaction proceeds under mild, basic conditions, where TosMIC acts as a three-atom synthon. nih.gov The process involves the formation of an intermediate oxazoline (B21484), which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole. nih.govresearchgate.net
Fischer Oxazole Synthesis : Discovered by Emil Fischer in 1896, this method synthesizes 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. tandfonline.comwikipedia.org This dehydration reaction typically uses aromatic aldehydes and cyanohydrins. wikipedia.org
Bredereck Reaction : This approach provides a straightforward route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. researchgate.netijpsonline.com It is recognized as an efficient and economical process for oxazole synthesis. researchgate.net
Cycloisomerization Reactions : Modern methods often involve the cycloisomerization of readily available precursors. A notable example is the silica (B1680970) gel-supported or gold-catalyzed cycloisomerization of propargylic amides, which yields polysubstituted oxazoles under mild conditions. ijpsonline.comnih.govinformahealthcare.com
| Reaction Name | Key Reactants | Typical Product Substitution | Key Features |
|---|---|---|---|
| Robinson-Gabriel Synthesis | α-Acylamino ketone | 2,5-Disubstituted | Classic method requiring strong dehydrating agents. pharmaguideline.com |
| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted | Versatile, one-pot reaction under mild, basic conditions. nih.gov |
| Fischer Synthesis | Cyanohydrin, Aldehyde | 2,5-Disubstituted | Historic method using anhydrous HCl. wikipedia.org |
| Bredereck Reaction | α-Haloketone, Amide | 2,4-Disubstituted | Efficient and economical route. researchgate.net |
| Propargyl Amide Cycloisomerization | Propargyl amide | Polysubstituted | Modern, mild method often using metal catalysts (e.g., Au) or solid supports (e.g., SiO2). nih.govinformahealthcare.com |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. mdpi.com These strategies are increasingly applied to the synthesis of heterocyclic scaffolds, including oxazoles.
An acid-promoted multicomponent tandem cyclization has been developed for the synthesis of fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles. acs.org This one-pot process proceeds via a Robinson-Gabriel-type mechanism and demonstrates broad functional group tolerance. acs.org Another approach utilizes the reaction of aldehydes, amines, and methyl α-isocyanoacetates to generate 5-methoxyoxazoles under mild conditions. thieme-connect.com The versatility of MCRs allows for the rapid generation of diverse oxazole libraries, which is highly valuable in drug discovery. acs.org
| MCR Approach | Reactants | Key Intermediate/Mechanism | Advantages |
|---|---|---|---|
| Acid-Promoted Tandem Cyclization | Arylglyoxal monohydrate, Nitrile, C-nucleophile | Robinson–Gabriel-type intermediate (α-acylamino ketone). acs.org | One-pot, high functional group diversity, access to fully substituted oxazoles. acs.org |
| Isocyanoacetate-Based MCR | Aldehyde, Amine, Methyl α-isocyanoacetate | Nitrilium intermediate formation followed by cyclization. thieme-connect.com | Mild conditions, potential for further diversification in a four-component reaction. thieme-connect.com |
Regioselective Functionalization for Halogenated Oxazole Derivatives
The synthesis of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole requires precise control over the placement of three distinct substituents on the oxazole ring: the 4-fluorophenyl group at C-2, the iodomethyl group at C-4, and a hydrogen at C-5. This necessitates highly regioselective synthetic strategies.
Introduction of the Iodomethyl Substituent at the C-4 Position
Direct iodomethylation of an oxazole ring at the C-4 position is challenging. A more common and effective strategy involves a multi-step approach starting from precursors that establish a functionalized methyl group at the C-4 position during the ring-forming step.
A prevalent method for synthesizing 4-(halomethyl)oxazoles is a modification of the Bredereck reaction. ijpsonline.com This involves the condensation of a suitable amide with a 1,3-dihalopropanone. For instance, reacting an amide with 1,3-dichloropropanone can yield a 4-(chloromethyl)oxazole (B1368424) derivative. ijpsonline.com This chloromethyl intermediate can then be converted to the desired 4-(iodomethyl)oxazole via a Finkelstein halogen exchange reaction, typically by treating it with sodium iodide in a solvent like acetone. This two-step sequence provides a reliable and regioselective route to the C-4 iodomethyl substituent.
Incorporation of the Fluorophenyl Moiety at the C-2 Position
The 4-fluorophenyl group is most commonly introduced at the C-2 position by incorporating it into one of the primary reactants used for the oxazole ring construction.
From 4-Fluorobenzamide (B1200420) : In a Bredereck-type synthesis, using 4-fluorobenzamide as the amide component and reacting it with a suitable α-haloketone (like 1,3-dichloropropanone) directly installs the 4-fluorophenyl group at the C-2 position of the resulting oxazole.
From 4-Fluorobenzoyl Chloride : In syntheses that proceed through an α-acylamino ketone intermediate (Robinson-Gabriel pathway), the 4-fluorophenyl moiety can be introduced by acylating an α-amino ketone with 4-fluorobenzoyl chloride.
Cross-Coupling Reactions : While less direct, modern methods can involve the synthesis of a 2-halo- or 2-metallo-oxazole followed by a transition metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a 4-fluorophenylboronic acid or stannane (B1208499) derivative. For instance, a 2-substituted oxazole can undergo regioselective metalation at the C-2 position followed by a Negishi cross-coupling with 1-chloro-4-iodobenzene. acs.org
Strategies for Stereoselective Synthesis
While this compound itself is achiral, the synthesis of its structural analogues often requires control of stereochemistry. Asymmetric synthesis in this context typically focuses on the preparation of chiral oxazolines, which are common precursors to oxazoles and can be oxidized to the aromatic ring system. e-bookshelf.de
The synthesis of novel chiral oxazolyl alanine (B10760859) derivatives has been reported, demonstrating the creation of trifunctional oxazoles with defined stereochemistry. ijpsonline.com A key area of asymmetric synthesis involves the use of chiral bis-oxazolines (BOX) as ligands for metal catalysts. e-bookshelf.de These C2-symmetric ligands are highly effective in a vast range of enantioselective transformations. The synthesis of these chiral ligands themselves relies on the stereoselective construction of the oxazoline ring, often from chiral amino alcohols. Therefore, strategies for producing chiral analogues of the target compound would likely involve an initial asymmetric synthesis of a substituted oxazoline, followed by its conversion to the corresponding oxazole.
Sustainable and Green Chemical Synthesis Protocols
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. For the synthesis of this compound and its analogues, several sustainable methodologies have been explored, focusing on energy efficiency, the use of safer solvents, and the reduction of waste.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing product yields, and improving product purity. nih.govnih.gov In the context of oxazole synthesis, microwave irradiation offers significant advantages over conventional heating methods. For instance, the van Leusen oxazole synthesis, a classical method for forming the oxazole ring, can be significantly enhanced under microwave conditions. researchgate.netresearchgate.net
One plausible microwave-assisted route to analogues of the target compound involves the reaction of a substituted aryl aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). A study demonstrated the synthesis of 5-substituted oxazoles from various aryl aldehydes and TosMIC using potassium phosphate (B84403) as a base in isopropanol (B130326) under microwave irradiation. thieme-connect.comacs.org This approach leads to high yields in very short reaction times. For example, the reaction of an aryl aldehyde with TosMIC can be completed in as little as 8 minutes with a yield of up to 96%. thieme-connect.comacs.org
| Aryl Aldehyde | Base (equiv.) | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | K₃PO₄ (2) | Isopropanol | 350 | 8 | 96 | thieme-connect.comacs.org |
| 4-Chlorobenzaldehyde | K₃PO₄ (2) | Isopropanol | 350 | 8 | 92 | thieme-connect.com |
| 4-Methoxybenzaldehyde | K₃PO₄ (2) | Isopropanol | 350 | 10 | 94 | thieme-connect.com |
| 4-Nitrobenzaldehyde | K₃PO₄ (2) | Isopropanol | 350 | 12 | 88 | thieme-connect.com |
| This table is based on data for the synthesis of 5-substituted oxazoles, which are structural isomers of the target 4-substituted oxazole. The conditions are presented as a model for the potential application of microwave synthesis. |
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. nih.gov Ultrasound irradiation has been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles. nih.govnih.gov
A novel approach combines the use of ultrasound with deep eutectic solvents (DESs) for the synthesis of oxazole derivatives. This combination has been shown to significantly improve yields and reduce reaction times while saving more than 85% in energy consumption compared to thermal methods. organic-chemistry.org For example, the reaction of phenacyl bromides with amides in a DES under ultrasonic conditions can lead to the formation of 2,4-disubstituted oxazoles in high yields. organic-chemistry.org While specific examples for 4-(iodomethyl)oxazoles are not prevalent, the general methodology shows great promise.
| Reactants | Solvent System | Method | Time | Yield (%) | Reference |
| 4-Substituted phenacylbromide and amide derivatives | DES | Ultrasound | 3-5 min | >90 | organic-chemistry.org |
| 4-Substituted phenacylbromide and amide derivatives | DES | Thermal | >3.5 h | ~70 | organic-chemistry.org |
| Aldehydes, hydroxylamine, and β-ketoester | EtOH-water | Ultrasound | 15-30 min | Good-Exc. | nih.govnih.gov |
| This table presents data for the synthesis of oxazole and isoxazoline (B3343090) derivatives, illustrating the efficiency of ultrasound-promoted synthesis. |
Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green solvents due to their low volatility, thermal stability, and recyclability. mdpi.comsquarespace.com They can act as both the solvent and catalyst in organic reactions.
The one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been efficiently carried out in ionic liquids such as [bmim]Br, [bmim][BF₄], and [bmim][PF₆]. nih.gov This method allows for high yields and the ionic liquid can be recovered and reused multiple times without a significant loss of activity. nih.gov The use of long-chained acidic ionic liquids has also been reported for the synthesis of benzoxazole (B165842) derivatives. researchgate.net
Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer a more sustainable and less expensive alternative to traditional ionic liquids. researchgate.netmdpi.com DESs, such as those based on choline (B1196258) chloride with urea (B33335) or glycerol, have been successfully employed in the synthesis of various heterocycles, including oxazoles and imidazoles. mdpi.comacs.orgfrontiersin.org They can facilitate multicomponent reactions, acting as both the reaction medium and catalyst. researchgate.netacs.org
| Reaction Type | Solvent/Catalyst System | Key Advantages | Reference |
| van Leusen Oxazole Synthesis | Ionic Liquids (e.g., [bmim]Br) | High yields, recyclability of the solvent (up to 6 times) | nih.gov |
| Benzoxazole Synthesis | Long-chained acidic ionic liquids | Metal-free, efficient | researchgate.net |
| Multicomponent Reactions | Deep Eutectic Solvents (e.g., Choline chloride/Urea) | Biodegradable, inexpensive, can act as both solvent and catalyst, recyclable | researchgate.netmdpi.comacs.org |
The development of catalyst-free and solvent-free synthetic methods represents a significant advancement in green chemistry, minimizing waste and simplifying purification processes. organic-chemistry.orgresearchgate.netresearchgate.net Microwave irradiation is often employed in these reactions to provide the necessary energy for the transformation to occur in the absence of a solvent. nsf.govfao.org
While a specific catalyst-free and solvent-free synthesis for this compound has not been reported, analogous syntheses of other heterocyclic compounds under these conditions suggest its feasibility. For example, the synthesis of substituted 2-amino-5-aryl-1,3,4-oxadiazoles has been achieved in high yields and purity through a one-pot, multi-component reaction under solvent-free microwave irradiation. nsf.gov Similarly, various N-heterocycles have been synthesized under solvent-free conditions using mechanochemistry, conventional heating, or ultrasound. researchgate.net The Bredereck reaction, which involves the reaction of α-haloketones with amides, can be a pathway to 2,4-disubstituted oxazoles and could potentially be adapted to solvent-free conditions. nih.gov
Methodological Challenges and Innovative Solutions in Chemical Synthesis
The synthesis of specifically substituted oxazoles like this compound presents several challenges. A primary difficulty lies in the regioselective functionalization of the oxazole ring. nih.govresearchgate.net The C2, C4, and C5 positions of the oxazole ring exhibit different reactivities, and achieving substitution at a specific position without affecting the others can be complex.
Introducing an iodomethyl group at the C4 position is a particular challenge. Direct iodination of a 4-methyloxazole (B41796) precursor can be difficult and may lack regioselectivity. researchgate.net An innovative approach to synthesizing 2-aryl-4-halomethyl-5-methyloxazoles involves the direct and highly regioselective halogenation of 2-aryl-4,5-dimethyloxazoles using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). thieme-connect.com This method provides the 4-halomethyl isomer with high selectivity. A similar strategy could potentially be adapted for iodination using N-iodosuccinimide (NIS).
Another challenge is the potential sensitivity of the oxazole ring to harsh reaction conditions. researchgate.net Therefore, the development of mild and efficient synthetic methods is crucial. The use of hypervalent iodine reagents has been explored for the synthesis of oxazolines and oxazoles under mild conditions. nsf.gov For instance, the combination of (diacetoxyiodo)benzene (B116549) and trimethylsilyl (B98337) iodide can promote the intramolecular iodocyclization of N-allylamides to yield 5-(iodomethyl)-2-oxazoline compounds. nsf.gov
Innovative solutions to these challenges often involve the use of modern synthetic techniques. For example, flow chemistry offers precise control over reaction parameters and can improve the safety and efficiency of reactions involving hazardous reagents or unstable intermediates. researchgate.net The development of novel catalytic systems, including the use of ionic liquids and deep eutectic solvents as catalysts, also provides new avenues for overcoming synthetic hurdles. nih.gov
Sophisticated Analytical Characterization Techniques for 2 4 Fluorophenyl 4 Iodomethyl Oxazole
High-Resolution Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are paramount for elucidating the precise molecular structure of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole, offering detailed information about its atomic composition, connectivity, and the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are used to confirm the presence and connectivity of all atoms.
¹H NMR: This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons on the fluorophenyl ring, the oxazole (B20620) ring, and the iodomethyl group. The aromatic protons typically appear as multiplets in the downfield region, while the single proton on the oxazole ring and the methylene (B1212753) protons of the iodomethyl group would have characteristic chemical shifts.
¹³C NMR: This method detects the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states. The carbons of the fluorophenyl and oxazole rings, as well as the iodomethyl carbon, would resonate at predictable chemical shifts.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a highly sensitive and specific signal for the fluorine atom on the phenyl ring, confirming its presence and electronic environment. The chemical shift and coupling patterns can offer insights into the substitution pattern of the aromatic ring.
¹H, ¹³C, and ¹⁹F NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | Data not available | - | - | Aromatic-H |
| ¹H | Data not available | s | - | Oxazole-H (C5-H) |
| ¹H | Data not available | s | - | -CH₂I |
| ¹³C | Data not available | - | - | Aromatic-C |
| ¹³C | Data not available | - | - | Oxazole-C |
| ¹³C | Data not available | - | - | -CH₂I |
| ¹⁹F | Data not available | - | - | Ar-F |
(Note: Specific experimental data for this compound is not publicly available in the searched sources.)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₁₀H₇FINO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
HRMS Data for this compound
| Ion | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ |
|---|---|---|
| C₁₀H₈FINO⁺ | 319.9656 | Data not available |
(Note: Specific experimental data for this compound is not publicly available in the searched sources.)
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the C-F bond, the C=N and C-O bonds within the oxazole ring, and the C-I bond.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~1600-1650 | C=N stretching (oxazole) |
| ~1500-1600 | C=C stretching (aromatic) |
| ~1200-1300 | C-F stretching |
| ~1000-1100 | C-O-C stretching (oxazole) |
| ~500-600 | C-I stretching |
(Note: Specific experimental data for this compound is not publicly available in the searched sources.)
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. They work by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of a final product. For this compound, an appropriate HPLC method (e.g., reverse-phase with a C18 column) would be developed to separate the target compound from any starting materials, byproducts, or impurities. The purity is typically determined by the relative area of the product peak in the chromatogram.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in a suitable solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. The retention factor (Rf) value of the product spot helps in tracking its formation. For the synthesis of this compound, TLC would be used to determine the optimal reaction time and to guide the subsequent purification process.
Advanced Crystallographic Analysis for Solid-State Structure
Following an extensive search of scientific literature and crystallographic databases, no specific experimental data from advanced crystallographic analysis for the solid-state structure of this compound has been publicly reported.
While crystallographic studies have been conducted on various related oxazole derivatives and compounds containing a 4-fluorophenyl group, this specific data is essential for a complete structural characterization of the title compound. Such an analysis would provide unequivocal proof of its chemical structure and offer insights into its solid-state behavior. The acquisition of suitable single crystals of this compound would be the necessary first step to perform such an analysis.
Should crystallographic data for this compound become available, a detailed analysis would typically include the following interactive data tables:
Table 1: Crystal Data and Structure Refinement for this compound (Note: Data is hypothetical and for illustrative purposes only, as no published data is available.)
| Parameter | Value |
|---|---|
| Empirical formula | C10H7FINO |
| Formula weight | 319.08 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = [value] Å, α = 90° |
| b = [value] Å, β = [value]° | |
| c = [value] Å, γ = 90° | |
| Volume (ų) | [value] |
| Z | 4 |
| Density (calculated) (Mg/m³) | [value] |
| Absorption coefficient (mm⁻¹) | [value] |
| F(000) | [value] |
| Crystal size (mm³) | [value] x [value] x [value] |
| Theta range for data collection (°) | [value] to [value] |
| Reflections collected | [value] |
| Independent reflections | [value] [R(int) = value] |
| Goodness-of-fit on F² | [value] |
| Final R indices [I>2sigma(I)] | R₁ = [value], wR₂ = [value] |
Table 2: Selected Bond Lengths and Angles for this compound (Note: Data is hypothetical and for illustrative purposes only, as no published data is available.)
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| O1-C2 | [value] |
| N3-C2 | [value] |
| N3-C4 | [value] |
| C4-C5 | [value] |
| C5-O1 | [value] |
| C4-C6 (iodomethyl) | [value] |
| C6-I1 | [value] |
| C2-C7 (phenyl) | [value] |
| C10-F1 | [value] |
| O1-C2-N3 | [value] |
| C2-N3-C4 | [value] |
| N3-C4-C5 | [value] |
| C4-C5-O1 | [value] |
This information remains unavailable pending future experimental studies on this specific compound.
Computational and Theoretical Investigations of 2 4 Fluorophenyl 4 Iodomethyl Oxazole and Analogues
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular geometry, which are key determinants of a compound's chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For organic molecules, DFT is particularly useful for determining the most stable three-dimensional arrangement of atoms, known as the molecular conformation. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles.
For analogues of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to determine the optimized molecular structure. indexcopernicus.comajchem-a.com In such studies, the optimized structure is confirmed to be at a minimum on the potential energy surface. For instance, in the case of the aforementioned oxadiazole analogue, the analysis of dihedral angles revealed that the phenyl and oxadiazole rings are coplanar. indexcopernicus.com The calculated bond lengths, such as the C-O bonds within the oxadiazole ring (typically around 1.366-1.368 Å) and the C-F bond (around 1.352 Å), are generally found to be in good agreement with expected values. indexcopernicus.com Similar calculations for this compound would likely reveal the preferred orientation of the iodomethyl group relative to the oxazole (B20620) ring and the rotational barrier of the fluorophenyl group.
Table 1: Representative DFT-Calculated Structural Parameters for an Oxadiazole Analogue
| Parameter | Calculated Value (Å) |
| C-O (oxadiazole) | 1.366 - 1.368 |
| C=N (oxadiazole) | ~1.298 |
| C-F | 1.352 |
| Phenyl C-C | 1.386 - 1.403 |
| Phenyl C-H | 1.083 - 1.084 |
Note: Data is for the analogue 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and serves as an illustrative example.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ajchem-a.com
For related oxadiazole structures, the HOMO and LUMO energies have been calculated to predict reactivity. For example, in 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large energy gap suggests good kinetic stability for the molecule. ajchem-a.com From the HOMO-LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which further quantify the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For the oxadiazole analogue, the MEP analysis indicated that the nitrogen atom of the oxadiazole ring is a likely site for electrophilic attack. ajchem-a.com
Table 2: Calculated FMO Energies and Reactivity Descriptors for an Oxadiazole Analogue
| Parameter | Value (eV) |
| HOMO Energy | -6.5743 |
| LUMO Energy | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
Note: Data is for the analogue 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole.
Molecular Modeling for Biological Interaction Prediction
Molecular modeling techniques are instrumental in predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins. These methods can help identify potential therapeutic targets and elucidate the mechanism of action.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govbioinformation.net This method is widely used in drug discovery to screen virtual libraries of compounds against a known protein target and to predict the binding affinity and mode of interaction. For oxazole-containing compounds, docking studies have been performed against various protein targets. For instance, oxazole derivatives have been docked against the heme-binding protein of Porphyromonas gingivalis, with some derivatives showing better binding affinities than clinically used drugs. nih.govbioinformation.net In another study, 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues were docked into the active site of EGFR tyrosine kinase, a known cancer target. hilarispublisher.com The docking scores and binding interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues like Cys797, Leu792, and Met793, were analyzed to rationalize the observed biological activity. hilarispublisher.com For this compound, docking studies against a panel of relevant protein targets could reveal its potential biological activity and guide further experimental investigations.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose predicted by docking. mdpi.com MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. mdpi.com For example, MD simulations have been used to study the binding of inverse agonists to the estrogen-related receptor α (ERRα), showing how ligand binding affects the conformation and flexibility of key helical regions of the protein. mdpi.com In studies of other heterocyclic compounds, MD simulations have been used to confirm the stability of ligand-receptor interactions and to analyze the root-mean-square deviation (RMSD) of the complex, which indicates the stability of the binding interactions throughout the simulation. jcchems.com An MD simulation of the this compound-protein complex would be a valuable next step after docking to assess the stability of the predicted binding mode and to refine the understanding of the intermolecular interactions.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
The pharmacokinetic properties of a drug candidate, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a therapeutic agent. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. pensoft.netnih.gov
For various heterocyclic compounds, including oxadiazole derivatives, in silico ADME properties are routinely calculated. researchgate.netjaptronline.com These predictions often involve assessing compliance with rules like Lipinski's rule of five, which helps to evaluate the "drug-likeness" of a compound and its potential for good oral bioavailability. nih.gov Parameters such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated. jcchems.com For instance, in a study of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, all compounds were found to comply with Lipinski's rule of five, suggesting good drug-likeness. nih.gov Furthermore, their compliance with Veber's rule indicated good bioavailability and intestinal absorption. nih.gov Similar in silico predictions for this compound would provide a preliminary assessment of its potential as an orally administered drug.
Table 3: Commonly Predicted In Silico ADME Properties
| Property | Description | Desirable Range (General) |
| Molecular Weight | Mass of the molecule | < 500 g/mol |
| logP | Octanol-water partition coefficient | < 5 |
| Hydrogen Bond Donors | Number of N-H and O-H bonds | < 5 |
| Hydrogen Bond Acceptors | Number of N and O atoms | < 10 |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | < 140 Ų |
| Percentage Absorption | Estimated human intestinal absorption | High |
Note: This table presents general parameters and desirable ranges commonly used in ADME predictions.
In Vitro Biological Activity Spectrum and Mechanistic Insights
Broad-Spectrum Biological Activity of Oxazole (B20620) Derivatives
Oxazole derivatives are recognized for their extensive spectrum of biological activities, a characteristic attributed to the unique structural and electronic properties of the oxazole nucleus. d-nb.inforesearchgate.netnih.gov The substitution pattern on the oxazole ring plays a critical role in determining the specific biological effects. nih.goviajps.com Research has demonstrated that these compounds exhibit a variety of therapeutic potentials, including antimicrobial, anticancer, and antitubercular properties. d-nb.infonih.goviajps.com
The versatility of the oxazole scaffold has made it a valuable intermediate in the synthesis of new chemical entities with potential medical applications. d-nb.inforesearchgate.net Numerous studies have explored the synthesis of various oxazole derivatives and subsequently screened them for a wide range of biological activities, underscoring the importance of this heterocyclic system in drug discovery. d-nb.infonih.goviajps.com
Antimicrobial Efficacy (In Vitro)
The antimicrobial properties of oxazole derivatives are well-documented, with numerous studies reporting their efficacy against a variety of pathogenic microorganisms. d-nb.infonih.goviajps.com The presence of the oxazole ring is a key feature in many compounds exhibiting antibacterial, antifungal, antitubercular, and anti-leishmanial activities. d-nb.infonih.govnih.gov
Oxazole derivatives have been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain multi-substituted oxazoles have been evaluated for their antibacterial effects against strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae. d-nb.info
The introduction of different substituents on the oxazole ring can modulate the antibacterial potency and spectrum. For example, some studies have synthesized series of heterocyclic derivatives containing the oxazole moiety and tested their activity against various bacterial strains, with some compounds showing activity comparable to standard antibiotics. nih.gov The antibacterial activity of some oxazole derivatives is presented in the table below.
| Compound Type | Bacterial Strain | Activity | Reference |
| Substituted oxa/thiazoles | E. coli | Good activity | nih.gov |
| 4-Substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one derivatives | E. coli, Xanthomonas citri | Highest activity for some derivatives | nih.gov |
| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | B. subtilis, S. aureus, E. coli, K. pneumonia | Most active compound | nih.gov |
In addition to their antibacterial properties, oxazole derivatives have demonstrated notable antifungal activity. d-nb.infoiajps.comnih.gov Various synthesized oxazole-containing compounds have been screened against different fungal strains, with some exhibiting potent inhibitory effects. d-nb.infonih.gov For example, a series of benzo[d]oxazoles were synthesized and evaluated for their antifungal potential, with some compounds showing activity superior or comparable to the reference drug 5-fluorocytosine. d-nb.info
The antifungal efficacy of these compounds is also influenced by their substitution patterns. The table below summarizes the antifungal activity of selected oxazole derivatives.
| Compound Type | Fungal Strain | Activity | Reference |
| Benzo[d]oxazole derivatives | Various strains | Superior or comparable to 5-flourocytosine | d-nb.info |
| 1,3-Oxazole derivatives | Various strains | Notable activity at higher concentrations | d-nb.info |
| New 1,3,4-oxadiazoles | Candida albicans | Effective antifungal activity | researchgate.net |
The therapeutic spectrum of oxazole derivatives extends to antitubercular and anti-leishmanial activities. d-nb.infonih.govnih.gov The oxazole scaffold is considered a valuable starting point for the development of new agents against Mycobacterium tuberculosis and Leishmania species. While direct studies on 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole are limited, the broader class of fluorophenyl-containing heterocyclic compounds has shown promise. For instance, a fluorophenyl-substituted pyrimido[1,2-a]benzimidazole (B3050247) derivative demonstrated excellent activity against Leishmania major parasites. nih.gov Similarly, certain quinoxaline (B1680401) di-N-oxides have shown dual antitubercular and antileishmanial profiles. nih.gov
Antineoplastic Investigations (In Vitro)
Oxazole derivatives have emerged as a promising class of compounds in the field of oncology, with many exhibiting significant antineoplastic properties in vitro. d-nb.infoiajps.comnih.gov Their anticancer potential has been investigated against various cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce cell death. ijpronline.comnih.gov
A key mechanism through which oxazole derivatives exert their anticancer effects is through the induction of cytotoxicity and apoptosis in cancer cells. researchgate.net Studies on various oxazole-containing compounds have demonstrated their ability to trigger programmed cell death. For example, novel imidazole (B134444) derivatives, which share some structural similarities with oxazoles, have been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. nih.gov
The cytotoxic effects of oxazole derivatives have been evaluated against a range of human cancer cell lines. In one study, novel 5-(4-bromophenyl)-1,3-oxazole (B1272755) derivatives were synthesized and tested for their cytotoxic effects against MCF-7 breast cancer cell lines, with some compounds showing potent activity. ijpronline.com The table below highlights the in vitro cytotoxicity of some oxazole derivatives.
| Compound Type | Cell Line | IC50 Value | Reference |
| 5-(4-bromophenyl)-1,3-oxazole derivative OXZ-9 | MCF-7 | 11.56 µM | ijpronline.com |
| 5-(4-bromophenyl)-1,3-oxazole derivative OXZ-11 | MCF-7 | 14.63 µM | ijpronline.com |
| Cisplatin (Reference) | MCF-7 | 12.46 µM | ijpronline.com |
Furthermore, research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has indicated their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line, by inducing apoptosis. semanticscholar.org The induction of apoptosis is a critical endpoint in the evaluation of potential anticancer drugs, and various heterocyclic compounds are being investigated for their ability to activate apoptotic pathways in cancer cells. derpharmachemica.com
Enzymatic Modulation and Receptor Agonism/Antagonism (In Vitro)
There is currently no publicly available research detailing the enzymatic modulation or receptor agonism/antagonism properties of this compound in vitro.
No studies on the target engagement or inhibitory mechanisms of this compound have been identified in the searched scientific literature. Therefore, its molecular targets and the mechanisms by which it might inhibit them remain uncharacterized.
Antioxidant Activity Evaluation (In Vitro)
An extensive search of scientific databases yielded no studies evaluating the in vitro antioxidant activity of this compound. Consequently, its potential to act as an antioxidant has not been determined.
Other Relevant In Vitro Biological Activities (e.g., Antiprotozoal, Anti-inflammatory)
There is no available data from in vitro assays regarding other potential biological activities of this compound, including but not limited to antiprotozoal or anti-inflammatory effects.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlating Structural Features of the Oxazole (B20620) Core with Biological Responses
The oxazole ring is a five-membered heterocyclic scaffold containing nitrogen and oxygen atoms, which is prevalent in numerous biologically active natural products and synthetic medicinal agents. researchgate.netresearchgate.netnih.gov Its unique electronic and structural properties allow it to act as a versatile pharmacophore, engaging with a variety of enzymes and receptors through non-covalent interactions. researchgate.netnih.gov The substitution pattern on the oxazole ring is a pivotal determinant of its biological activity, influencing potency, selectivity, and pharmacokinetic properties. d-nb.info
The oxazole core serves as a rigid scaffold that orients its substituents in a defined three-dimensional space, facilitating precise interactions with biological targets. The nitrogen and oxygen heteroatoms can participate in hydrogen bonding, a key interaction for drug-receptor binding. researchgate.net Research on various oxazole derivatives has demonstrated that the nature and position of substituents dictate the type and spectrum of biological activity, which can range from antimicrobial and anticancer to anti-inflammatory effects. nih.govd-nb.info For instance, in a series of 2,4-disubstituted oxazoles, modifications at these positions significantly influenced antibacterial activity. nih.gov The presence of different aryl or alkyl groups can modulate the lipophilicity and electronic distribution of the entire molecule, thereby affecting its ability to cross cell membranes and interact with target proteins. d-nb.info
| General Structure | Substituent Variation | Observed Biological Response | Reference |
|---|---|---|---|
| 2-Aryl-4-substituted-oxazole | Variation of aryl group at C2 and substituent at C4 | Modulation of antibacterial activity against S. aureus and E. coli | nih.gov |
| 2-Methyl-4,5-disubstituted-oxazole | Different phenyl rings at C4 and C5 | Potent antiproliferative activity by inhibiting tubulin polymerization | nih.gov |
| 2,5-Disubstituted-1,3,4-oxadiazoles | Variations at C2 and C5 positions | Insect growth regulatory activity | nih.gov |
Influence of the 4-Fluorophenyl Moiety on Molecular Recognition and Activity
The incorporation of a fluorine atom into a phenyl ring is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. benthamscience.comtandfonline.com The 4-fluorophenyl group at the 2-position of the oxazole core in 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole is expected to significantly influence its molecular recognition and biological activity. benthamscience.comtandfonline.com
Furthermore, the C-F bond can form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets. benthamscience.comingentaconnect.com The presence of the fluorine atom can also block metabolic oxidation at the para-position of the phenyl ring, thereby increasing the metabolic stability and half-life of the compound. tandfonline.com In many instances, the fluorophenyl moiety has been shown to enhance binding affinity to target proteins by engaging in specific hydrophobic and electrostatic interactions within the binding pocket. tandfonline.comingentaconnect.com
| Property | Influence of 4-Fluoro Substitution | Consequence for Drug Design | Reference |
|---|---|---|---|
| Lipophilicity | Increases lipophilicity compared to the non-fluorinated analog. | Enhanced membrane permeation and bioavailability. | benthamscience.comresearchgate.net |
| Metabolic Stability | Blocks P450-mediated oxidation at the para-position. | Increased in vivo half-life and duration of action. | tandfonline.com |
| Receptor Binding | Can form specific hydrogen bonds and electrostatic interactions. | Potentially higher binding affinity and selectivity. | tandfonline.comingentaconnect.com |
Impact of the 4-Iodomethyl Substituent on Chemical Reactivity and Biological Profile
The 4-iodomethyl substituent is a highly reactive functional group that likely defines the compound's primary mechanism of action. Halomethyl groups attached to heterocyclic scaffolds are known to be effective and reactive moieties for synthetic elaboration and can act as alkylating agents. nih.gov The carbon-iodine bond is relatively weak and susceptible to nucleophilic attack, making the iodomethyl group an excellent leaving group.
This chemical reactivity suggests that this compound may function as an irreversible inhibitor or covalent modifier of its biological target. By forming a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of an enzyme or receptor, the compound can achieve potent and prolonged inhibition. nih.gov Alkylating agents are a class of anticancer drugs that exert their cytotoxic effects by covalently attaching alkyl groups to DNA, thereby interfering with DNA replication and transcription. nih.gov The reactivity of the iodomethyl group can be modulated by the electronic properties of the oxazole ring and the 2-(4-fluorophenyl) substituent. This feature allows for the fine-tuning of its biological profile, balancing reactivity with selectivity to minimize off-target effects.
| Feature | Description | Potential Biological Consequence | Reference |
|---|---|---|---|
| Chemical Reactivity | Acts as an electrophile; iodine is a good leaving group. | Undergoes nucleophilic substitution with biological macromolecules. | nih.gov |
| Mechanism of Action | Potential for covalent bond formation. | Irreversible inhibition of target enzymes or receptors. | nih.gov |
| Biological Profile | Can function as a targeted alkylating agent. | Potential for potent, long-lasting pharmacological effects. | nih.gov |
Systematic Variation of Substituents for SAR Elucidation
To fully understand the structure-activity relationships of this compound and to optimize its biological activity, systematic variation of its substituents is a crucial step. This process involves synthesizing and evaluating analogs where each of the three core moieties is systematically modified.
Variation of the 2-Aryl Moiety: Replacing the 4-fluorophenyl group with other substituted phenyl rings (e.g., with electron-donating or other electron-withdrawing groups) or different heterocyclic rings can probe the electronic and steric requirements for optimal activity. This can help to map the binding pocket of the target and optimize interactions. For example, studies on 2,5-disubstituted-1,3,4-oxadiazoles have shown that steric and quantum parameters of the substituents are critical for their insecticidal activities. nih.gov
Modification of the 4-Substituent: The reactivity of the alkylating group can be tuned by replacing the iodine atom with other halogens (e.g., bromine or chlorine) or with other leaving groups (e.g., mesylate or tosylate). This would result in a series of compounds with varying degrees of reactivity, allowing for the optimization of the balance between potency and toxicity. Alternatively, replacing the iodomethyl group with non-reactive substituents of varying sizes and electronic properties could reveal the importance of the alkylating mechanism versus steric or electronic interactions at this position.
Substitution on the Oxazole Core: Introducing substituents at the C5 position of the oxazole ring could provide additional points of interaction with the biological target, potentially increasing affinity and selectivity. The synthesis of various 2,4-disubstituted oxazoles has demonstrated that even minor changes to the substitution pattern can significantly impact biological outcomes. nih.govnih.govorganic-chemistry.org
A systematic SAR study, as outlined, would provide a comprehensive understanding of how each structural component of this compound contributes to its biological profile and would guide the design of more potent and selective analogs.
| Moiety for Variation | Examples of Modifications | Rationale |
|---|---|---|
| 2-(4-Fluorophenyl) group | - Phenyl, 4-Chlorophenyl, 4-Methoxyphenyl, Pyridyl, Thienyl | To evaluate the influence of electronics and sterics at the C2 position on target binding. |
| 4-(Iodomethyl) group | - CH2Br, -CH2Cl, -CH2OMs, -CH3, -CH2OH, -CN | To modulate alkylating reactivity and explore the necessity of a covalent mechanism. |
| Oxazole C5-position | - H, -CH3, -Phenyl, -Cl | To probe for additional binding interactions and modulate the overall physicochemical properties. |
Applications in Chemical Biology and As Molecular Probes
Development of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole as a Chemical Probe
The development of small organic molecules as fluorescent probes is a rapidly advancing field, driven by the need for non-invasive and highly sensitive tools for cellular sensing and imaging. The oxazole (B20620) core, with its favorable photophysical properties, serves as an excellent foundation for the design of such probes.
Fluorescent Labeling and Cellular Imaging Applications
Highly substituted oxazole derivatives have been successfully developed as organelle-targeting fluorophores (OTFPs). These small molecules can be synthetically manipulated to achieve desirable fluorescence properties and can be further modified by installing specific functional groups to direct their localization to intracellular organelles such as lysosomes, mitochondria, and the cytoplasm. The design of these probes often incorporates a fluorophore, a subcellular organelle targeting group, and a donor-π-acceptor (D-π-A) framework to enhance fluorescence efficacy.
While specific studies on this compound for fluorescent labeling are not detailed in the provided information, the general principles of oxazole-based probes suggest its potential in this area. The 2-(4-fluorophenyl) group can contribute to the molecule's fluorescent properties, and the reactive iodomethyl handle at the 4-position provides a crucial site for attaching targeting moieties or other functional groups to create specific cellular imaging agents.
Affinity-Based Probes for Target Identification
Affinity-based probes are powerful tools for identifying the biological targets of bioactive compounds. These probes typically consist of a recognition element, a reactive group for covalent modification of the target, and a reporter tag for detection and enrichment. The reactive nature of the iodomethyl group in this compound makes it a suitable candidate for the development of affinity-based probes. This group can act as an electrophile, reacting with nucleophilic residues on target proteins to form a stable covalent bond. By attaching a reporter tag, such as biotin or a fluorescent dye, to another position on the oxazole ring, researchers can utilize this compound to isolate and identify its binding partners within a complex biological system.
Role as a Synthetic Intermediate for Advanced Chemical Biology Tools
The utility of this compound extends beyond its direct application as a probe. Its structure incorporates key features that make it a valuable synthetic intermediate for the construction of more complex and sophisticated chemical biology tools.
Precursor in Combinatorial Library Synthesis
The synthesis of diverse libraries of small molecules is a cornerstone of drug discovery and chemical genetics. The oxazole scaffold is a privileged structure in medicinal chemistry, and methods for its derivatization are of significant interest. The presence of the reactive iodomethyl group in this compound allows for its use as a versatile building block in combinatorial synthesis. A wide range of nucleophiles can displace the iodide, enabling the rapid generation of a library of analogs with diverse functionalities at the 4-position of the oxazole ring. This approach facilitates the exploration of structure-activity relationships and the optimization of lead compounds.
Future Directions and Interdisciplinary Research Opportunities
Integration of Artificial Intelligence and Machine Learning in Oxazole (B20620) Research
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by enabling more accurate and efficient analysis of vast datasets. ijettjournal.orgmdpi.com For oxazole research, AI/ML can be applied across the entire discovery pipeline, from initial design to the prediction of biological activity.
Predictive Modeling: Machine learning algorithms, such as graph neural networks and random forests, can be trained on existing data of oxazole derivatives to predict various properties of novel, virtual compounds like 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole. astrazeneca.comnih.gov These models can forecast physicochemical properties, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity, thereby prioritizing the synthesis of candidates with the highest probability of success. jcchems.com For instance, a quantitative structure-activity relationship (QSAR) model could be developed to correlate structural features of substituted oxazoles with their activity against a specific biological target, such as an enzyme or receptor. nih.gov
De Novo Design: Generative AI models can design entirely new oxazole-based molecules optimized for specific biological targets. ijettjournal.org By learning from the structural patterns of known active compounds, these algorithms can propose novel scaffolds that retain the key pharmacophoric features of the oxazole ring while exploring new chemical space. This approach accelerates the identification of lead compounds and reduces reliance on traditional, often serendipitous, screening methods. mednexus.org
Data Analysis: AI can analyze complex biological data generated from screening oxazole libraries. By identifying subtle patterns in high-throughput screening results, AI can help uncover novel mechanisms of action and identify potential off-target effects that might not be apparent through conventional analysis. astrazeneca.com
| AI/ML Application | Description | Potential Impact on Oxazole Research |
| Predictive Toxicology | Using ML models to forecast the potential toxicity of novel oxazole compounds based on their chemical structure. | Reduces late-stage failures by eliminating potentially toxic candidates early in the discovery process. |
| QSAR Modeling | Developing models that correlate the structural features of oxazole derivatives with their biological activity. nih.gov | Accelerates the optimization of lead compounds by predicting the activity of new analogs before synthesis. |
| Generative Design | Employing generative algorithms to design novel oxazole scaffolds with desired pharmacological profiles. | Expands the chemical space of potential drug candidates and can lead to the discovery of molecules with novel mechanisms. |
| Screening Data Analysis | Applying AI to analyze large datasets from high-throughput screening to identify hits and understand structure-activity relationships. | Increases the efficiency of hit identification and provides deeper insights into the biological effects of oxazole libraries. |
Exploration of Novel Reaction Pathways for Enhanced Synthesis
While classical methods for oxazole synthesis like the Robinson-Gabriel and van Leusen reactions are well-established, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic routes. ijpsonline.comijpsonline.com Future research will likely focus on novel catalytic systems and reaction conditions to improve yields, reduce waste, and allow for more complex substitutions on the oxazole ring.
Modern Synthetic Methods: Recent advancements include metal-free annulation of alkynes and nitriles, visible-light photocatalysis, and electrochemical synthesis. organic-chemistry.org These methods often proceed under milder conditions and tolerate a wider range of functional groups, making them highly suitable for creating diverse libraries of oxazole derivatives for screening. organic-chemistry.org For a compound like this compound, exploring pathways that allow for the late-stage introduction of the fluorophenyl or iodomethyl groups could provide rapid access to analogs for structure-activity relationship studies.
Flow Chemistry and Automation: The use of continuous flow chemistry can enhance the synthesis of oxazoles by improving reaction control, safety, and scalability. Automated synthesis platforms can rapidly generate libraries of related compounds, accelerating the exploration of chemical space around a promising scaffold.
Green Chemistry Approaches: The development of synthetic methods that use greener solvents, such as ionic liquids, or catalyst-free conditions, like microwave-assisted synthesis, is a key area of future research. ijpsonline.comijpsonline.com These approaches not only reduce the environmental impact of chemical synthesis but can also lead to improved reaction efficiency and purity. ijpsonline.com
| Synthetic Method | Key Features | Relevance to Oxazole Synthesis |
| Photoredox Catalysis | Uses visible light to drive chemical reactions; often proceeds at room temperature. organic-chemistry.org | Enables the synthesis of valuable substituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org |
| Electrochemical Synthesis | Employs electricity to mediate redox reactions, avoiding the need for chemical oxidants or reductants. organic-chemistry.org | Offers a highly efficient and environmentally friendly method for producing polysubstituted oxazoles. organic-chemistry.org |
| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. tandfonline.com | Improves efficiency and reduces waste; methods like the one-pot van Leusen synthesis are used for 4,5-disubstituted oxazoles. mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions, often leading to dramatically reduced reaction times and improved yields. ijpsonline.comnih.gov | Accelerates the synthesis of various oxazole derivatives, including those with biological activity. ijpsonline.comnih.gov |
Multi-Omics Approaches in Decoding Compound Activity
To fully understand the biological effects of a compound like this compound, a systems-level approach is necessary. Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular changes induced by a small molecule within a biological system. nih.govfrontlinegenomics.com
Mechanism of Action Elucidation: By treating cells or organisms with an oxazole compound and subsequently analyzing changes across different omics layers, researchers can construct a detailed picture of its mechanism of action. nih.govmit.edu For example, proteomics can identify the direct protein targets of the compound, while transcriptomics can reveal downstream changes in gene expression. nih.govmdpi.com Metabolomics can then uncover alterations in metabolic pathways, providing a functional readout of the compound's effects. nih.govmdpi.com This integrated approach can uncover unexpected pathways and off-target effects that might be missed by traditional methods. mit.eduresearchgate.net
Biomarker Discovery: Multi-omics data can be used to identify biomarkers that predict a patient's response to an oxazole-based therapeutic. mdpi.com By correlating molecular profiles with treatment outcomes, it may be possible to develop companion diagnostics that ensure the right patients receive the right treatment.
| Omics Technology | Information Provided | Application in Oxazole Research |
| Transcriptomics (RNA-Seq) | Measures changes in gene expression levels. | Reveals the cellular pathways and genetic programs affected by the oxazole compound. elifesciences.org |
| Proteomics | Analyzes the abundance, modifications, and interactions of proteins. mdpi.com | Identifies direct binding targets and downstream changes in protein networks. nih.gov |
| Metabolomics | Profiles the levels of small-molecule metabolites. mdpi.com | Uncovers functional changes in cellular metabolism and biochemical pathways. nih.gov |
| Integrated Analysis | Combines data from all omics layers. frontlinegenomics.com | Provides a holistic understanding of the compound's mechanism of action and identifies potential biomarkers. nih.govelifesciences.org |
Designing Next-Generation Chemical Probes based on Oxazole Scaffolds
The structure of this compound makes it an excellent starting point for the design of chemical probes. Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein target. The reactive iodomethyl group can act as an electrophile, enabling the compound to form a covalent bond with nucleophilic residues (like cysteine) on a target protein. This feature is highly valuable for activity-based protein profiling and target identification.
Fluorophore and Tagging Integration: The oxazole scaffold can be further modified to incorporate fluorescent tags or bioorthogonal handles. researchgate.net For example, a fluorophore could be appended to the phenyl ring, allowing for visualization of the probe's localization within cells using fluorescence microscopy. The addition of a clickable handle, such as an alkyne or azide, would enable the use of bioorthogonal chemistry to attach reporter tags for target protein isolation and identification. researchgate.net
Selectivity and Potency: A key challenge in probe design is ensuring high selectivity for the intended target. Iterative rounds of chemical synthesis and biological testing, guided by computational modeling, can be used to optimize the oxazole scaffold to achieve high potency and minimize off-target interactions. The 4-fluorophenyl group can also be useful in this context, as fluorine substitution can modulate binding affinity and metabolic stability.
The development of highly selective and versatile chemical probes based on the oxazole core will provide powerful tools for dissecting complex biological pathways and validating new drug targets, paving the way for future therapeutic interventions. nih.gov
Q & A
Q. Key Optimization Tips :
- Use anhydrous conditions to prevent hydrolysis of the iodomethyl group.
- Adjust stoichiometry of iodomethylating agents to minimize byproducts like diiodinated analogs .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?
Answer:
- ¹H/¹³C NMR :
- 4-Fluorophenyl Group : Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8–9 Hz) due to coupling with fluorine. The fluorine atom causes splitting in adjacent carbons (¹³C δ 115–125 ppm) .
- Iodomethyl Group : The CH₂I moiety shows a singlet at δ 4.1–4.5 ppm (¹H) and a carbon signal at δ 30–35 ppm (¹³C) .
- IR Spectroscopy : Confirm C-I stretch (500–600 cm⁻¹) and oxazole ring vibrations (C=N at 1650 cm⁻¹) .
- HRMS : Validate molecular ion ([M+H]⁺) with isotopic patterns matching iodine’s natural abundance (e.g., m/z 318.9874 for C₁₀H₈FINO⁺) .
Advanced: How does the iodomethyl substituent influence the compound’s reactivity compared to bromo or chloro analogs?
Answer:
The iodomethyl group enhances electrophilicity due to iodine’s polarizable nature, making it more reactive in SN2 reactions compared to Br/Cl analogs. Key differences:
- Nucleophilic Substitution : Iodine’s leaving-group ability (weaker C-I bond) allows faster substitution with thiols or amines under mild conditions (e.g., room temperature) .
- Stability : Iodinated derivatives are prone to light-induced degradation; store in amber vials under inert gas .
- Biological Activity : The larger atomic radius of iodine may improve hydrophobic interactions in enzyme binding pockets, as seen in analogs like 4-((4-bromophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole .
Q. Table 1: Comparison of Halogenated Oxazoles
| Substituent | Reactivity (SN2) | Stability (Light) | LogP (Predicted) |
|---|---|---|---|
| Iodomethyl | High | Low | 2.8 |
| Bromomethyl | Moderate | Moderate | 2.5 |
| Chloromethyl | Low | High | 2.2 |
Advanced: What experimental approaches resolve contradictions in reported biological activities of this compound?
Answer: Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies:
Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., GPR6 antagonists in neurological assays) .
Structural Confirmation : Verify compound identity via X-ray crystallography if bioactivity discrepancies exceed 20% .
Dose-Response Curves : Compare EC₅₀ values across studies. For example, neuroactivity discrepancies may stem from differences in blood-brain barrier permeability assays .
Case Study : A 2023 study on 4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole showed conflicting IC₅₀ values (5 μM vs. 15 μM). Reanalysis revealed assay temperature (25°C vs. 37°C) altered receptor binding kinetics .
Advanced: How can computational modeling predict interactions between this compound and neurological targets like GPR6?
Answer:
Molecular Docking : Use software (AutoDock Vina) to model the compound into GPR6’s binding pocket. Prioritize residues with polar/aromatic side chains (e.g., Tyr⁷⁸, Phe¹⁰²) .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD (<2 Å indicates stable binding) .
QSAR Analysis : Correlate substituent electronegativity (e.g., iodine vs. fluorine) with binding energy. Iodine’s polarizability may improve van der Waals interactions .
Key Finding : The iodomethyl group’s size may sterically hinder binding in rigid receptors but enhance affinity in flexible pockets like GPR6 .
Basic: What are common synthetic byproducts, and how can they be identified and minimized?
Answer:
- Byproducts :
- Diiodinated oxazole (from excess CH₂I₂).
- Oxazole ring-opened derivatives (due to hydrolysis).
- Identification : HRMS and ¹H NMR (look for extra iodine peaks or shifted aromatic signals) .
- Mitigation :
- Use stoichiometric CH₂I₂ (1:1 molar ratio).
- Add molecular sieves to absorb moisture during synthesis .
Advanced: What methodologies are recommended for studying the compound’s stability under physiological conditions?
Answer:
pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC every 24 hours. Iodomethyl groups degrade rapidly at pH > 8 .
Serum Stability : Add 10% FBS to simulate in vivo conditions. Quench with acetonitrile and analyze for metabolites (e.g., demethylated products) .
Light Exposure : Expose to UV (254 nm) and track decomposition using TLC. Use amber glassware for storage .
Advanced: How do structural modifications (e.g., replacing iodine with azide) alter bioactivity?
Answer:
- Azide Substitution : Increases polarity (LogP drops by 0.5) but enables click chemistry for bioconjugation. In analogs like 5-azido-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole, azide improved antimicrobial activity by 30% .
- Sulfonyl Replacement : Enhances metabolic stability but reduces CNS penetration due to increased hydrophilicity .
Q. Table 2: Impact of Substituents on Bioactivity
| Substituent | LogP | Antimicrobial IC₅₀ (μM) | CNS Penetration |
|---|---|---|---|
| Iodomethyl | 2.8 | 12.5 | Moderate |
| Azide | 2.3 | 8.7 | Low |
| Sulfonyl | 1.9 | 18.2 | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
